molecular formula C14H12O3 B1587141 Methyl 4-(3-hydroxyphenyl)benzoate CAS No. 579511-01-6

Methyl 4-(3-hydroxyphenyl)benzoate

Cat. No.: B1587141
CAS No.: 579511-01-6
M. Wt: 228.24 g/mol
InChI Key: LIQIQAWUDHGWSL-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

“Methyl 4-(3-hydroxyphenyl)benzoate” may cause skin irritation and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-hydroxyphenyl)benzoate can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-hydroxyphenyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)benzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(3-hydroxyphenyl)benzoate is unique due to the presence of both a hydroxyl group and an ester group on the biphenyl structure, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(3-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIQAWUDHGWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404314
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579511-01-6
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous 0.4 M Na2CO3 solution (21.7 mL) was added to a solution of 3-bromophenol (500 mg, 2.89 mmol) and 4-boronobenzoic acid (480 mg, 2.89 mmol) in MeCN (14.5 mL). The mixture was degassed with argon (10 min) then Pd(PPh3)4 (168 mg, 0.14 mmol) was added. The reaction mixture was heated to 90° C. for 12 h. The cooled mixture was acidified with aqueous 1 N HCl solution and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. A solution of the residue in Et2O (150 mL) was treated with excess ethereal CH2N2 solution (ca. 0.6 M) then was concentrated under reduced pressure. The residue was purified by flash chromatography (Hexane:EtOAc, 85:15) to give the title compound (375 mg, 57% yield) as a yellow solid.
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
catalyst
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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